molecular formula C9H17NO B1611444 1-Pentylpyrrolidin-2-one CAS No. 65032-11-3

1-Pentylpyrrolidin-2-one

Cat. No.: B1611444
CAS No.: 65032-11-3
M. Wt: 155.24 g/mol
InChI Key: NNFAFRAQHBRBCQ-UHFFFAOYSA-N
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Description

1-Pentylpyrrolidin-2-one is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antidiabetic Effects

1-Pentylpyrrolidin-2-one derivatives have been studied for their potential in treating type 2 diabetes. Research has shown that certain derivatives can improve glucose tolerance and reduce fasting glucose levels, potentially offering a new treatment approach for early-stage diabetes (Ahrén et al., 2002).

2. Anticancer Properties

The synthesis of novel pyrrolidines linked to 1,2,3-triazole derivatives has revealed anti-proliferative activities against human prostate cancer cells. This indicates the potential of this compound derivatives in cancer treatment (Ince et al., 2020).

3. Antiviral Activity

Compounds related to this compound have shown promise in antiviral therapy, particularly in inhibiting human rhinovirus. These compounds have demonstrated potent antiviral activity in cell-based assays against various virus strains (Patick et al., 2005).

4. DNA Binding and Modification

Derivatives of this compound have been used to enhance DNA binding affinity, demonstrating significant potential in DNA modification and analysis. These derivatives show improved binding to specific DNA sequences, indicating their utility in molecular biology (Mrksich & Dervan, 1993).

5. Aromatase Inhibition

Research indicates that this compound derivatives can act as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis. This has implications for treating conditions like breast cancer, where estrogen plays a critical role (Whomsley et al., 1993).

6. Biosensor Development

This compound derivatives have been utilized in the development of electrochemical DNA-based biosensors. These biosensors can rapidly evaluate chemical compounds interacting with DNA, offering a new avenue for drug screening and development (Szpakowska et al., 2006).

7. Antimicrobial and Antioxidant Activities

Certain derivatives have shown moderate antifungal and antibacterial activities, suggesting the potential of this compound in developing new antimicrobial agents (Rusnac et al., 2020).

8. Catalysis in Organic Synthesis

This compound derivatives have been investigated as catalysts in olefin epoxidation, a critical reaction in organic synthesis. This suggests their potential application in creating more efficient and sustainable chemical processes (Amarante et al., 2014).

9. Alkaloid Synthesis

The compound has been involved in the synthesis of new pyrrolidine alkaloids from marine-derived fungi, contributing to the expansion of natural product chemistry and potential drug discovery (Tsuda et al., 2005).

10. Ionic Liquid Development

This compound has been used in the synthesis of ionic liquids, which are important for various applications in green chemistry due to their low vapor pressure and recyclability (Salazar & Dorta, 2004).

11. Antibacterial Activity

Research on pyrrolidine-2-one derivatives has revealed their antibacterial activity, making them potential candidates for developing new antibiotics (Betti et al., 2020).

Mechanism of Action

Target of Action

1-Pentylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered heterocyclic compound . Pyrrolidin-2-one derivatives have been reported to have significant affinity to serotonin 5-HT1A and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, anxiety, and cardiovascular function.

Mode of Action

It’s suggested that the decrease in the susceptibility to seizures induced by new pyrrolidin-2-one derivatives is related to their significant affinity to serotonergic or α1-adrenergic receptors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidin-2-one derivatives have been associated with the production of sphingosine 1-phosphate (s1p) from sphingosine and atp, a signaling pathway involved in cancer progression and immune cell chemotaxis .

Pharmacokinetics

The compound’s molecular weight of 15524 and its molecular formula of C9H17NO suggest that it may have favorable bioavailability .

Result of Action

Some pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity, suggesting that this compound may have similar effects .

Action Environment

It’s known that the release of this substance into the environment can occur from industrial use, including in processing aids at industrial sites, as a processing aid, in the production of articles, and as an intermediate step in further manufacturing of another substance .

Properties

IUPAC Name

1-pentylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAFRAQHBRBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475319
Record name 1-pentylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-11-3
Record name 1-pentylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.